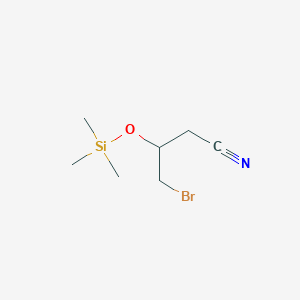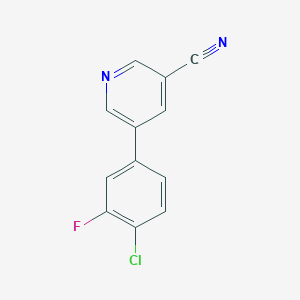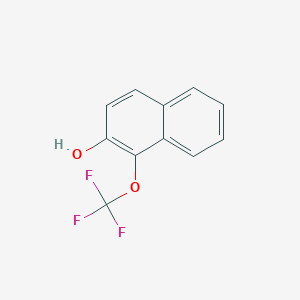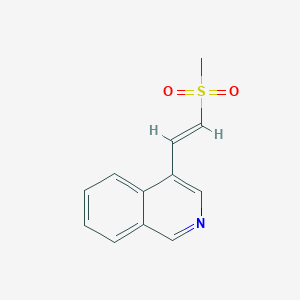
5-(2-Bromoethyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoethyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a bromoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 2-ethylthiophene using bromine in the presence of a catalyst, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromoethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The carboxylic acid group can be involved in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and arylboronic acids under inert atmosphere.
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene oxides and related compounds.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
5-(2-Bromoethyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its derivatives are studied for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)thiophene-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromoethyl group, leading to different reactivity and applications.
5-Bromothiophene-2-carboxylic acid: Similar structure but without the ethyl group, affecting its chemical behavior.
Uniqueness: 5-(2-Bromoethyl)thiophene-2-carboxylic acid is unique due to the presence of both the bromoethyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C7H7BrO2S |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
5-(2-bromoethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO2S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4H2,(H,9,10) |
InChI Key |
TUACROSILUPTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)
![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)

